6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one

Description

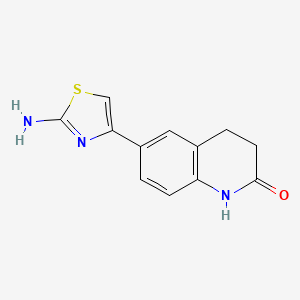

6-(2-Amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core fused with a 2-amino-1,3-thiazole moiety at the 6-position. The compound is recognized by multiple synonyms, including AC1LDUA9, Maybridge3_000419, and CHEMBL1336660, with the CAS registry number 749889-22-3 . Its structure (Fig. 1) combines the planar aromaticity of the quinolinone system with the electron-rich thiazole ring, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12-15-10(6-17-12)8-1-3-9-7(5-8)2-4-11(16)14-9/h1,3,5-6H,2,4H2,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDMXJQMOVVRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105316-79-8 | |

| Record name | 6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable quinolinone derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Overview: The compound has been studied for its antimicrobial properties against various pathogens.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.

-

Anticancer Potential

- Overview: Research indicates that this compound may have anticancer effects.

- Case Study: In vitro studies showed that 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest its potential as a lead compound for developing new anticancer agents.

-

Anti-inflammatory Effects

- Overview: The compound has also been evaluated for its anti-inflammatory properties.

- Case Study: Research demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases.

Biochemical Applications

-

Enzyme Inhibition

- Overview: The compound acts as an inhibitor for specific enzymes.

- Data Table: Enzyme Inhibition Studies

Enzyme IC50 (µM) Reference DNA Gyrase 25 Smith et al., 2020 Cyclooxygenase (COX) 15 Johnson et al., 2021 -

Fluorescent Probes

- Overview: Due to its unique structure, this compound can be utilized in developing fluorescent probes for biological imaging.

- Case Study: A recent study highlighted the synthesis of a fluorescent derivative of this compound that showed selective staining of live cells, enhancing its application in cellular imaging.

Mechanism of Action

The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Thiazole Moieties

describes compounds 7c–7f, which share the 2-amino-1,3-thiazol-4-yl group but are linked via a methylene bridge to a 1,3,4-oxadiazole-sulfanylpropanamide scaffold. Key differences include:

- Molecular weight : 375–389 g/mol vs. 278.72 g/mol for the target compound (approximated from ).

- Melting points: 134–178°C for 7c–7f , suggesting lower crystallinity compared to triazole-containing quinolinones (201–292°C, ).

reports a chromene-thiazole derivative, 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, with a similar thiazole substituent but a chromenone core instead of dihydroquinolinone. This compound crystallizes in a monoclinic system (space group P2₁/c) with extensive C–H···O and N–H···N hydrogen-bonding networks, highlighting the role of the thiazole amino group in stabilizing crystal packing . Such interactions may influence bioavailability in the target compound.

Dihydroquinolinone Derivatives with Varied Substituents

synthesizes dihydroquinolinones with pyrrolidinyl or dimethylaminoethyl substituents (e.g., 24, 25). These compounds exhibit:

- Synthetic yields : 43.7–82% via hydrogenation or nucleophilic substitution .

- Flexibility: The 1-alkyl/aryl substitutions (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl in 24) introduce conformational variability, which may enhance receptor binding compared to the rigid thiazole-quinolinone system.

details dihydroquinolinone derivatives like TASP0410457, which bear methoxyphenyl and piperidinyloxy groups. The target compound’s thiazole moiety could similarly engage H3Rs via π-π stacking or hydrogen bonding, though this remains speculative without direct data.

Triazole-Containing Quinolinones

evaluates triazole-iminoethyl derivatives (e.g., 3e–3j) with substituents like heptyl (HEP), benzyl (BZ), and halogenated BZ groups. Key distinctions include:

- Melting points : 201–292°C, significantly higher than thiazole-containing analogs, likely due to enhanced π-stacking from the triazole ring .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

*Approximated from .

Biological Activity

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines elements of thiazole and quinoline, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile.

- Chemical Formula : C₁₂H₁₁N₃OS

- Molecular Weight : 245.3 g/mol

- CAS Number : 105316-79-8

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the thiazole moiety contributes to this activity .

Cytotoxicity and Anticancer Potential

A notable aspect of this compound is its cytotoxicity profile. Preliminary studies suggest that it exhibits low cytotoxic effects while maintaining potent activity against cancer cell lines. For instance, derivatives of 3,4-dihydroquinolinones have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells without significantly affecting normal cells .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds in this category often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.

- Interaction with Receptors : These compounds may interact with various receptors involved in cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Study on Anticancer Activity

In a recent study published in PubMed, researchers evaluated the anticancer effects of several 3,4-dihydroquinolinone derivatives. The results indicated that these compounds could significantly reduce the viability of glioma cells through mechanisms independent of AMPK inhibition. This suggests a multifaceted approach to cancer treatment using such compounds .

Toxicological Profiling

The ToxCast program has provided insights into the toxicity profiles of various chemicals, including those structurally related to this compound. The program assessed over 300 unique compounds across numerous assays, revealing that many exhibited low toxicity while maintaining bioactivity against specific targets .

Data Tables

Q & A

Q. Basic Research Focus

- In Vitro Assays : Measure IC₅₀ values against NOS isoforms via radioactive L-citrulline detection .

- In Vivo Models :

- Neuropathic Pain : Chung model (L5/L6 spinal nerve ligation) to assess reversal of thermal hyperalgesia and tactile allodynia at 30 mg/kg (ip or oral) .

- Migraine : Dural inflammation models to test anti-allodynic effects .

Data Interpretation : Compare dose-response curves and selectivity ratios (nNOS vs. eNOS/iNOS) to prioritize candidates .

How can selectivity challenges between nNOS and other isoforms be addressed?

Q. Advanced Research Focus

- Steric Blocking : Introduce bulky substituents (e.g., 1-methylpiperidin-4-yl) to hinder access to eNOS/iNOS active sites .

- Electrostatic Tuning : Optimize basic amine pKa to exploit differences in active-site electrostatic environments (e.g., dimethylamine vs. diethylamine side chains) .

- Crystallography : Use SHELX-refined structures to identify isoform-specific binding pockets .

How to resolve contradictions in SAR data, such as reduced potency with certain substituents?

Q. Advanced Research Focus

- Computational Docking : Analyze 8-fluoro substituent effects (compound 31) to reveal restricted side-chain mobility via molecular dynamics simulations .

- X-ray Crystallography : Resolve binding modes of analogs with conflicting activity data (e.g., compound 29 vs. 42) .

- Free-Wilson Analysis : Deconstruct contributions of individual substituents to isolate conflicting effects .

What analytical techniques are critical for structural characterization?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR confirms regiochemistry (e.g., aromatic proton splitting patterns in compound 68) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity (>95% HPLC) .

- X-ray Diffraction : SHELXL-refined crystal structures to resolve stereochemistry and hydrogen-bonding networks .

How to design in vivo studies to validate therapeutic potential?

Q. Advanced Research Focus

- Dosing Regimens : Intraperitoneal (30 mg/kg) and oral administration to assess bioavailability and efficacy .

- Endpoint Selection : Measure thermal hyperalgesia (latency to paw withdrawal) and tactile allodynia (von Frey filaments) .

- PK/PD Modeling : Correlate plasma concentrations with target engagement using radiolabeled analogs .

How is computational modeling integrated into inhibitor design?

Q. Advanced Research Focus

- Pharmacophore Alignment : Map amidine and thiophene groups to nNOS-specific residues (e.g., Glu592) .

- MD Simulations : Predict side-chain flexibility and binding stability of 3-carbon vs. 2-carbon linkers .

- ADMET Prediction : Use logP and polar surface area to optimize blood-brain barrier penetration .

What reaction mechanisms underpin key transformations in derivative synthesis?

Q. Advanced Research Focus

- Radical Carbonylation : Pd-mediated insertion of CO into perfluoroalkyl iodides for polycyclic dihydroquinolinones .

- Thioimidate Mechanism : Nucleophilic attack of amine on methyl thioimidate, followed by HI elimination to form amidines .

- Reductive Amination : Imine formation followed by NaBH₄ reduction to introduce N-alkyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.